5-(4-Methylphenyl)imidazolidine-2,4-dione chemical structure and properties
5-(4-Methylphenyl)imidazolidine-2,4-dione chemical structure and properties
[1][2][3][4]
Executive Summary
5-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 5-(p-Tolyl)hydantoin ) is a bioactive heterocyclic compound belonging to the hydantoin class.[1][2] Structurally, it consists of an imidazolidine-2,4-dione core substituted at the C5 position with a para-tolyl group. It represents a critical scaffold in medicinal chemistry, serving as a structural analog to the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin) and a metabolite of Mephenytoin .
This guide details the chemical structure, validated synthesis protocols, physicochemical properties, and pharmacological relevance of this compound for researchers in drug discovery and organic synthesis.
Chemical Identity & Properties
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 5-(4-Methylphenyl)imidazolidine-2,4-dione |
| Common Synonyms | 5-(p-Tolyl)hydantoin; 5-(4-Methylphenyl)hydantoin |
| CAS Registry Number | 69489-37-8 |
| Molecular Formula | C₁₀H₁₀N₂O₂ |
| Molecular Weight | 190.20 g/mol |
| SMILES | CC1=CC=C(C=C1)C2C(=O)NC(=O)N2 |
| InChI Key | SMPTYPMYSXKOKB-UHFFFAOYSA-N |
Physicochemical Specifications
| Property | Value / Description |
| Physical State | White to off-white crystalline powder |
| Melting Point | >200 °C (Typical for monosubstituted aryl hydantoins; analogs range 198–220 °C) |
| Solubility | Soluble in DMSO, DMF, Ethanol; Poorly soluble in Water |
| pKa | ~8.3 (Imide NH), ~13.5 (Amide NH) |
| LogP (Predicted) | 0.8 – 1.2 |
| H-Bond Donors | 2 (N1-H, N3-H) |
| H-Bond Acceptors | 2 (C2=O, C4=O) |
Synthesis Methodology: Bucherer-Bergs Reaction
The most robust and widely cited method for synthesizing 5-(4-methylphenyl)hydantoin is the Bucherer-Bergs reaction . This multicomponent reaction converts a carbonyl compound (p-tolualdehyde) into a hydantoin ring in a single step using ammonium carbonate and a cyanide source.
Reaction Logic
The reaction proceeds via the formation of a cyanohydrin intermediate, followed by nucleophilic attack by ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent carbonylation by CO₂ (also from ammonium carbonate) and intramolecular cyclization yields the hydantoin ring.
Experimental Protocol
Reagents:
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Substrate: p-Tolualdehyde (4-Methylbenzaldehyde) [1.0 equiv]
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Reagent A: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) [1.2 – 1.5 equiv]
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Reagent B: Ammonium Carbonate ((NH₄)₂CO₃) [3.0 – 4.0 equiv]
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Solvent: Ethanol / Water (1:1 v/v)
Step-by-Step Procedure:
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-tolualdehyde (10 mmol) in 20 mL of Ethanol.
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Addition: Add a solution of Ammonium Carbonate (40 mmol) and Potassium Cyanide (15 mmol) in 20 mL of warm water to the aldehyde solution.
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Reaction: Heat the mixture to 60°C for 12–24 hours. The solution may turn yellow/orange. Monitoring by TLC (Ethyl Acetate:Hexane 1:1) should show the disappearance of the aldehyde.
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Workup:
-
Cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure to remove ethanol (do not distill to dryness).
-
Acidify the remaining aqueous residue carefully with 6M HCl to pH ~2. Caution: Perform in a fume hood as HCN gas may be evolved.
-
-
Isolation: The product will precipitate as a white solid upon acidification. Filter the solid using a Buchner funnel.
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Purification: Recrystallize the crude solid from Ethanol/Water or Methanol to obtain pure 5-(4-methylphenyl)hydantoin.
Synthesis Pathway Diagram
Caption: Mechanistic flow of the Bucherer-Bergs synthesis converting p-tolualdehyde to the target hydantoin.
Spectral Characterization
Verification of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3][4]
Proton NMR (¹H-NMR)
Solvent: DMSO-d₆, 400 MHz
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 10.70 | Broad Singlet (s) | 1H | N3-H (Imide proton) |
| 8.40 | Broad Singlet (s) | 1H | N1-H (Amide proton) |
| 7.10 – 7.20 | Multiplet (m) | 4H | Ar-H (Aromatic Ring AA'BB' system) |
| 5.15 | Singlet (s) | 1H | C5-H (Chiral center methine) |
| 2.28 | Singlet (s) | 3H | Ar-CH₃ (Methyl group) |
Note: The C5-H signal may appear as a doublet if coupling with N1-H is resolved, but often appears as a singlet in broad spectra.
Infrared Spectroscopy (FT-IR)
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3200 – 3400 cm⁻¹: N-H stretching (Broad).
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1770 cm⁻¹: C=O stretch (C2 position, weak/sharp).
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1720 cm⁻¹: C=O stretch (C4 position, strong/broad).
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1600 cm⁻¹: C=C aromatic skeletal vibrations.
Pharmacological & Biological Context
Mechanism of Action
The hydantoin scaffold is a classic pharmacophore for Voltage-Gated Sodium Channel (VGSC) inhibition.
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Anticonvulsant Activity: Like Phenytoin, 5-(4-methylphenyl)hydantoin stabilizes the inactive state of sodium channels, preventing repetitive neuronal firing during a seizure.
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Metabolic Significance: The compound is structurally related to metabolites of Mephenytoin . The 4-hydroxylation of the phenyl ring (via CYP2C19) is a common metabolic pathway for phenyl-hydantoins; the 4-methyl analog resists this specific oxidation or undergoes benzylic oxidation.
Structure-Activity Relationship (SAR)
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C5 Substitution: The presence of an aromatic ring at C5 is essential for lipophilic interaction with the sodium channel binding site.
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Methyl Group: The para-methyl group increases lipophilicity (LogP) compared to the unsubstituted phenyl analog, potentially enhancing blood-brain barrier (BBB) penetration.
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Chirality: The C5 carbon is a stereocenter. Biological activity often resides predominantly in the (S)-enantiomer for hydantoins, though the racemate is typically synthesized and tested.
Biological Pathway Diagram
Caption: Pharmacological mechanism of action for aryl-hydantoin derivatives.
Safety and Handling (SDS Summary)
-
Hazard Classification: GHS07 (Exclamation Mark).[5]
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Signal Word: Warning.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.[5]
-
-
Handling: Use standard PPE (Gloves, Safety Goggles, Lab Coat). Work in a well-ventilated fume hood, especially during the acidification step of synthesis to avoid cyanide/HCN exposure.
References
-
PubChem. (2025).[2] 5-(4-Methylphenyl)imidazolidine-2,4-dione (Compound).[6][7][1][2] National Library of Medicine. [Link]
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Classic review on Bucherer-Bergs chemistry).
-
Tanwar, D. K., et al. (2017).[8] Synthesis of Hydantoins via Ureido Derivatives. Synlett, 28, 2285-2290.[8] (Modern synthetic alternatives).[3]
Sources
- 1. Thermo Scientific Chemicals 5-4-METHYLPHENYL-5-PHE 5GR | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. 5-(4-Methylphenyl)imidazolidine-2,4-dione | C10H10N2O2 | CID 12901637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione - ProQuest [proquest.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. 5-(4-羟基苯基)-5-苯基乙内酰脲 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 5-METHYL-5-PHENYLHYDANTOIN(6843-49-8) 1H NMR [m.chemicalbook.com]
- 7. 22706-10-1(5-(naphthalen-1-yl)imidazolidine-2,4-dione) | Kuujia.com [kuujia.com]
- 8. organic-chemistry.org [organic-chemistry.org]
